Cas no 27149-68-4 (11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid)

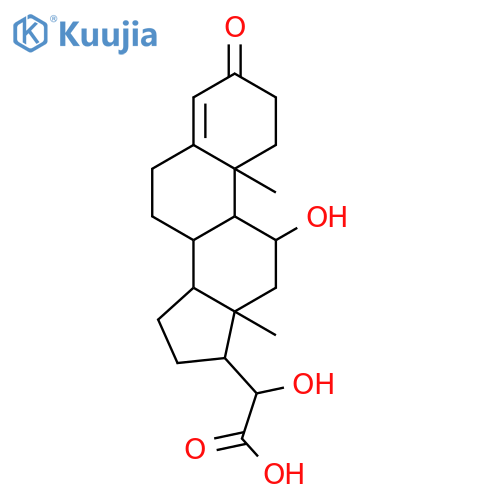

27149-68-4 structure

商品名:11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid

11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid 化学的及び物理的性質

名前と識別子

-

- Pregn-4-en-21-oic acid,11,20-dihydroxy-3-oxo-, (11b,20S)- (9CI)

- 11,20-Dihydroxy-4-pregnene-3-one-21-oic acid

- (2S)-2-hydroxy-2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]acetic acid

- 11,20-Dihydroxy-3-oxopregn-4-en-21-oic acid

- Dioh-4-poa

- DTXSID90949898

- 27149-68-4

- 11beta,20 beta-Dihydroxy-4-pregnene-3-one-21-oic acid

- 11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid

-

- インチ: InChI=1S/C21H30O5/c1-20-8-7-12(22)9-11(20)3-4-13-14-5-6-15(18(24)19(25)26)21(14,2)10-16(23)17(13)20/h9,13-18,23-24H,3-8,10H2,1-2H3,(H,25,26)

- InChIKey: NCZRCNAAHNGILW-UHFFFAOYSA-N

- ほほえんだ: OC(C(C1CCC2C3CCC4=CC(CCC4(C)C3C(CC12C)O)=O)O)=O

計算された属性

- せいみつぶんしりょう: 362.2094

- どういたいしつりょう: 362.209

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 669

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.28

- ふってん: 579.7°Cat760mmHg

- フラッシュポイント: 318.4°C

- 屈折率: 1.592

- PSA: 94.83

11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D957525-10mg |

11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid |

27149-68-4 | 10mg |

$ 695.00 | 2023-04-14 | ||

| TRC | D957525-25mg |

11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid |

27149-68-4 | 25mg |

$ 1800.00 | 2023-09-07 | ||

| TRC | D957525-2.5mg |

11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid |

27149-68-4 | 2.5mg |

$ 184.00 | 2023-04-14 |

11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid 関連文献

-

Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

27149-68-4 (11β,20β-Dihydroxy-3-oxopregn-4-en-21-oic acid) 関連製品

- 3597-45-3(Cortienic Acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量